molecular formula C27H25NO7 B11014570 N-[(4-methyl-2-oxo-6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-3-yl)acetyl]-D-tyrosine

N-[(4-methyl-2-oxo-6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-3-yl)acetyl]-D-tyrosine

Cat. No.: B11014570
M. Wt: 475.5 g/mol
InChI Key: QVZAOBGEWRIRIX-OAQYLSRUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2R)-3-(4-HYDROXYPHENYL)-2-{[2-(4-METHYL-2-OXO-6,7,8,9-TETRAHYDRO-2H-1BENZOFURO[3,2-G]CHROMEN-3-YL)ACETYL]AMINO}PROPANOIC ACID is a complex organic compound with a unique structure that includes a hydroxyl group, a benzofurochromenyl moiety, and an amino acid derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-3-(4-HYDROXYPHENYL)-2-{[2-(4-METHYL-2-OXO-6,7,8,9-TETRAHYDRO-2H-1BENZOFURO[3,2-G]CHROMEN-3-YL)ACETYL]AMINO}PROPANOIC ACID typically involves multi-step organic synthesis. The process begins with the preparation of the benzofurochromenyl moiety, followed by the introduction of the hydroxyl group and the amino acid derivative. Key steps include:

    Formation of the Benzofurochromenyl Moiety: This involves cyclization reactions under acidic or basic conditions.

    Introduction of the Hydroxyl Group: This can be achieved through selective hydroxylation reactions.

    Coupling with the Amino Acid Derivative: This step often involves peptide coupling reagents such as EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. Techniques such as flow chemistry and automated synthesis can be employed to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

(2R)-3-(4-HYDROXYPHENYL)-2-{[2-(4-METHYL-2-OXO-6,7,8,9-TETRAHYDRO-2H-1BENZOFURO[3,2-G]CHROMEN-3-YL)ACETYL]AMINO}PROPANOIC ACID undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as PCC or KMnO₄ under mild conditions.

    Reduction: Reagents like NaBH₄ or LiAlH₄.

    Substitution: Conditions vary depending on the substituent, but common reagents include halogens and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group yields a ketone, while reduction of the carbonyl groups yields alcohols.

Scientific Research Applications

(2R)-3-(4-HYDROXYPHENYL)-2-{[2-(4-METHYL-2-OXO-6,7,8,9-TETRAHYDRO-2H-1BENZOFURO[3,2-G]CHROMEN-3-YL)ACETYL]AMINO}PROPANOIC ACID has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (2R)-3-(4-HYDROXYPHENYL)-2-{[2-(4-METHYL-2-OXO-6,7,8,9-TETRAHYDRO-2H-1BENZOFURO[3,2-G]CHROMEN-3-YL)ACETYL]AMINO}PROPANOIC ACID involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Dichloroaniline: An aniline derivative with two chlorine atoms.

    Heparinoid: A compound with structures similar to heparin, found in marine organisms.

Uniqueness

(2R)-3-(4-HYDROXYPHENYL)-2-{[2-(4-METHYL-2-OXO-6,7,8,9-TETRAHYDRO-2H-1BENZOFURO[3,2-G]CHROMEN-3-YL)ACETYL]AMINO}PROPANOIC ACID is unique due to its complex structure, which includes multiple functional groups and a benzofurochromenyl moiety

Properties

Molecular Formula

C27H25NO7

Molecular Weight

475.5 g/mol

IUPAC Name

(2R)-3-(4-hydroxyphenyl)-2-[[2-(4-methyl-2-oxo-6,7,8,9-tetrahydro-[1]benzofuro[3,2-g]chromen-3-yl)acetyl]amino]propanoic acid

InChI

InChI=1S/C27H25NO7/c1-14-18-11-20-17-4-2-3-5-22(17)34-24(20)13-23(18)35-27(33)19(14)12-25(30)28-21(26(31)32)10-15-6-8-16(29)9-7-15/h6-9,11,13,21,29H,2-5,10,12H2,1H3,(H,28,30)(H,31,32)/t21-/m1/s1

InChI Key

QVZAOBGEWRIRIX-OAQYLSRUSA-N

Isomeric SMILES

CC1=C(C(=O)OC2=CC3=C(C=C12)C4=C(O3)CCCC4)CC(=O)N[C@H](CC5=CC=C(C=C5)O)C(=O)O

Canonical SMILES

CC1=C(C(=O)OC2=CC3=C(C=C12)C4=C(O3)CCCC4)CC(=O)NC(CC5=CC=C(C=C5)O)C(=O)O

Origin of Product

United States

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